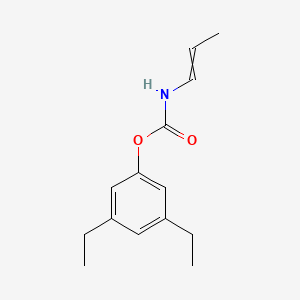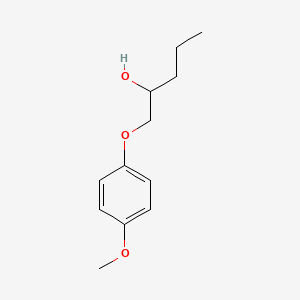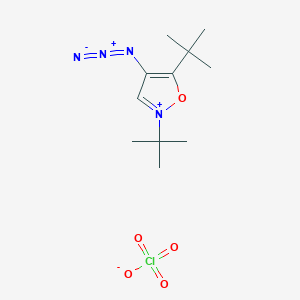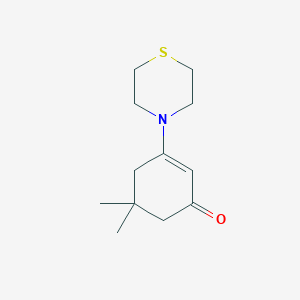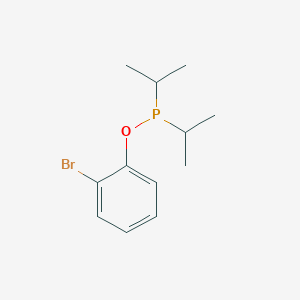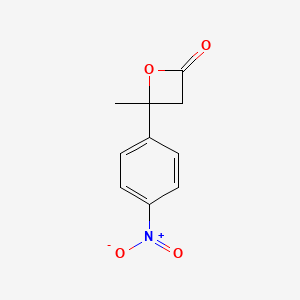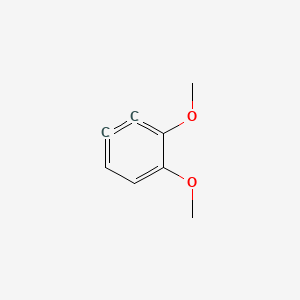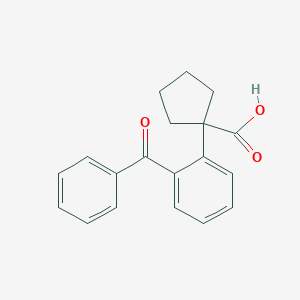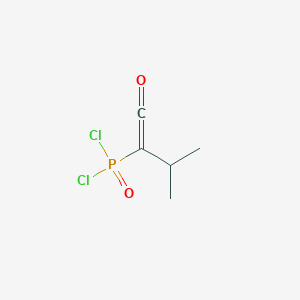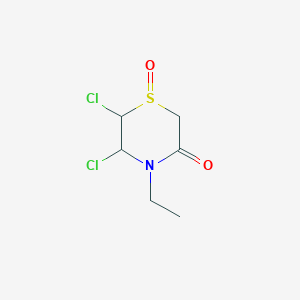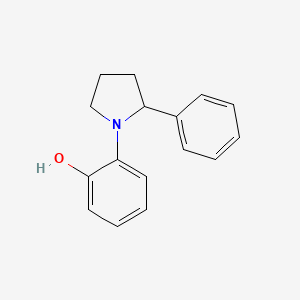
2-(2-Phenylpyrrolidin-1-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Phenylpyrrolidin-1-yl)phenol is an organic compound that features a pyrrolidine ring attached to a phenol group
Preparation Methods
The synthesis of 2-(2-Phenylpyrrolidin-1-yl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with a pyrrolidine derivative. The reaction typically requires a strong base and elevated temperatures to facilitate the substitution. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
2-(2-Phenylpyrrolidin-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium nitrosodisulfonate.
Reduction: Quinones formed from the oxidation of phenol can be reduced back to hydroquinones using reducing agents like sodium borohydride.
Electrophilic Aromatic Substitution: The phenol group is highly reactive towards electrophilic aromatic substitution reactions, including halogenation, nitration, and sulfonation.
Scientific Research Applications
2-(2-Phenylpyrrolidin-1-yl)phenol has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of novel biologically active molecules. It has been explored for its potential in drug discovery, particularly in targeting specific proteins and enzymes.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, including polymers and coatings.
Biological Studies: Its interactions with biological molecules are of interest for studying various biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-(2-Phenylpyrrolidin-1-yl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The phenol group can form hydrogen bonds and other interactions with active sites, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
2-(2-Phenylpyrrolidin-1-yl)phenol can be compared with other phenolic and pyrrolidine-containing compounds:
Phenol: A simple phenolic compound with a hydroxyl group attached to a benzene ring. It is less complex than this compound and has different reactivity and applications.
Pyrrolidine: A five-membered nitrogen-containing ring that serves as a versatile scaffold in medicinal chemistry
Quinones: Oxidized derivatives of phenols that play important roles in biological redox reactions. The ability of this compound to undergo oxidation to form quinones adds to its versatility.
By understanding the unique properties and applications of this compound, researchers can explore its potential in various scientific and industrial fields.
Properties
CAS No. |
87711-04-4 |
|---|---|
Molecular Formula |
C16H17NO |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
2-(2-phenylpyrrolidin-1-yl)phenol |
InChI |
InChI=1S/C16H17NO/c18-16-11-5-4-9-15(16)17-12-6-10-14(17)13-7-2-1-3-8-13/h1-5,7-9,11,14,18H,6,10,12H2 |
InChI Key |
PLIGZDSZXWHHPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


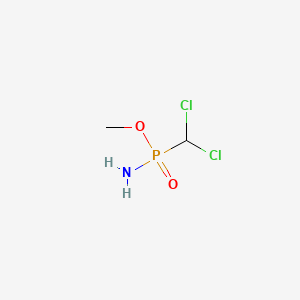
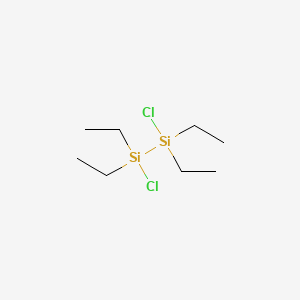
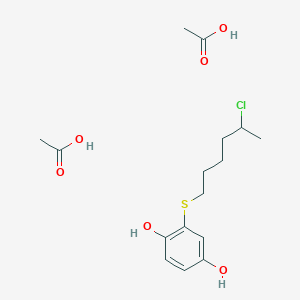
![6-Bromo-3-{4-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]phenyl}-2-methylquinazolin-4(3H)-one](/img/structure/B14405966.png)
